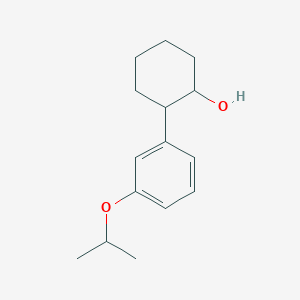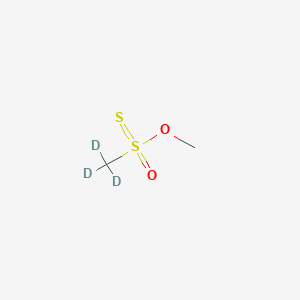
Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane is a complex organosulfur compound. The presence of deuterium atoms in its structure suggests its use in specialized scientific research, particularly in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane likely involves multiple steps, including the introduction of deuterium atoms. Common synthetic routes may include:
Deuterium Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Sulfur Incorporation: Introducing sulfur atoms through thiolation reactions.
Methoxylation: Adding methoxy groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such a specialized compound would involve large-scale deuterium exchange and thiolation processes, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to thiols or sulfides using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane has several scientific research applications:
Chemistry: Used as a reagent in isotopic labeling studies to trace reaction pathways.
Biology: Employed in metabolic studies to understand the role of sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the synthesis of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane involves its interaction with molecular targets through its sulfur and methoxy groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxy-oxo-sulfanylidene-methyl-lambda6-sulfane: Similar structure but without deuterium atoms.
Methoxy-oxo-sulfanylidene-ethyl-lambda6-sulfane: Contains an ethyl group instead of a trideuteriomethyl group.
Uniqueness
The presence of deuterium atoms in Methoxy-oxo-sulfanylidene-(trideuteriomethyl)-lambda6-sulfane makes it unique for isotopic labeling studies, providing distinct advantages in tracing and analyzing chemical and biological processes.
Eigenschaften
Molekularformel |
C2H6O2S2 |
|---|---|
Molekulargewicht |
129.22 g/mol |
IUPAC-Name |
methoxy-oxo-sulfanylidene-(trideuteriomethyl)-λ6-sulfane |
InChI |
InChI=1S/C2H6O2S2/c1-4-6(2,3)5/h1-2H3/i2D3 |
InChI-Schlüssel |
LEBYISUPSSNHTJ-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])S(=O)(=S)OC |
Kanonische SMILES |
COS(=O)(=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


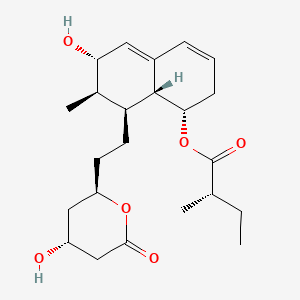
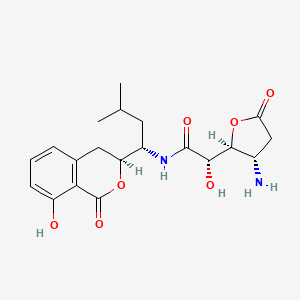
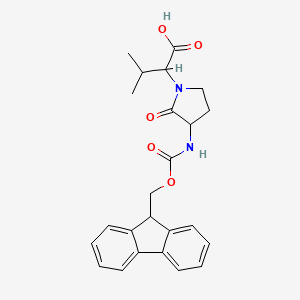
![(2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B13405325.png)
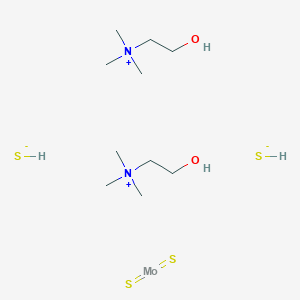
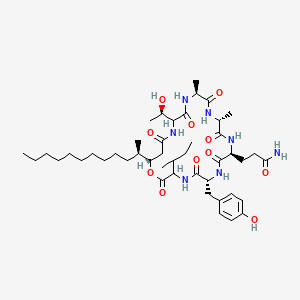

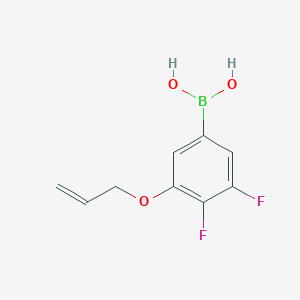
![(E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B13405357.png)
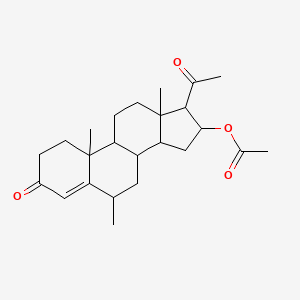

![tert-butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B13405373.png)

